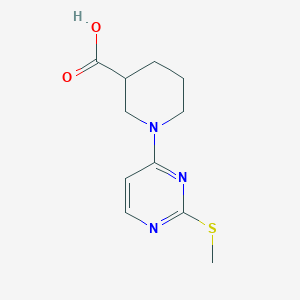

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid

Description

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid is a piperidine-3-carboxylic acid derivative featuring a 2-methylsulfanyl-pyrimidin-4-yl substituent at the piperidine nitrogen. Piperidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and fine chemicals due to their structural versatility and bioactivity .

Properties

IUPAC Name |

1-(2-methylsulfanylpyrimidin-4-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-17-11-12-5-4-9(13-11)14-6-2-3-8(7-14)10(15)16/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZXYBRXYJGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions of corresponding alcohols or aldehydes.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrimidine ring allows it to bind to nucleotide-binding sites, while the piperidine ring and carboxylic acid group contribute to its overall binding affinity and specificity. The methylsulfanyl group can modulate the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares the target compound with structurally analogous piperidine-3-carboxylic acid derivatives, focusing on substituent variations and molecular properties:

Key Observations :

- Substituent Diversity : The target compound’s 2-methylsulfanyl-pyrimidine group contrasts with methoxyphenyl (electron-donating), trifluoromethyl (electron-withdrawing), and pyrazine (nitrogen-rich) substituents in analogs. These differences influence lipophilicity, solubility, and electronic properties.

- Core Heterocycles: Pyrimidine (target compound) vs.

- Salt Forms : Derivatives like 1-(4-isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride highlight how salt formation impacts bioavailability and stability.

Physicochemical Properties and Functional Implications

- Lipophilicity: The methylsulfanyl group in the target compound enhances lipophilicity compared to methoxy (C17H19N3O3 ) or amino (C12H16N2O2 ) substituents.

- Solubility: Piperidine-3-carboxylic acid derivatives with polar substituents (e.g., 4-aminophenyl ) may exhibit higher aqueous solubility than sulfur-containing analogs.

Availability and Commercial Status

Biological Activity

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid, also known by its CAS number 1261232-03-4, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : C11H15N3O2S

- Molecular Weight : 253.32 g/mol

- Structure : The compound features a piperidine ring substituted with a pyrimidine moiety that contains a methylsulfanyl group.

Biological Activity Overview

This compound has been studied for various biological activities:

Anticancer Activity

Research indicates that this compound may inhibit the interaction between MDM2 and p53, a critical pathway in cancer biology. MDM2 is known to negatively regulate p53, a tumor suppressor protein. By inhibiting this interaction, the compound may restore p53 function, leading to apoptosis in cancer cells. This mechanism suggests its potential as an anticancer agent.

Table 1: Summary of Anticancer Effects

| Study | Cell Line | Mechanism | Effect |

|---|---|---|---|

| Various Cancer Cell Lines | MDM2-p53 inhibition | Induces apoptosis | |

| Xenograft Models | p53 reactivation | Reduces tumor growth |

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have shown significant antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

Case Studies and Experimental Findings

- In vitro Studies : In cell line experiments, the compound demonstrated notable antiproliferative effects across several cancer types, including breast and lung cancers. The results indicated that treatment with the compound led to significant cell cycle arrest and increased rates of apoptosis compared to untreated controls.

- In vivo Studies : In xenograft models, administration of the compound resulted in reduced tumor sizes and improved survival rates among treated subjects compared to controls.

- Toxicity Studies : Toxicological assessments have indicated a low toxicity profile for this compound at therapeutic doses. Studies involving animal models showed no significant adverse effects on major organ systems at doses up to 100 mg/kg/day.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key cellular pathways involved in tumor suppression and microbial resistance. Its role in enhancing p53 activity suggests a dual mechanism where it not only inhibits tumor growth but also potentially sensitizes cancer cells to existing therapies like chemotherapy and radiotherapy.

Future Directions

Further research is warranted to:

- Explore the full spectrum of biological activities beyond anticancer effects.

- Investigate potential drug-drug interactions and metabolic pathways.

- Optimize formulation and delivery methods for enhanced bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.